

Preliminary Toxicity Profile of Glycerin (Assumed from "Glysperin B")

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Compound of Interest

Compound Name: *Glysperin B*

Cat. No.: *B15566596*

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Disclaimer: The following in-depth technical guide is based on the available scientific literature for "Glycerin" (also known as glycerol), as no significant data could be found for a compound named "**Glysperin B**." It is presumed that "**Glysperin B**" was a typographical error.

This document provides a comprehensive overview of the preliminary toxicity studies conducted on Glycerin, catering to researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental methodologies, and visual workflows to facilitate a clear understanding of the toxicological profile of Glycerin.

Acute Toxicity

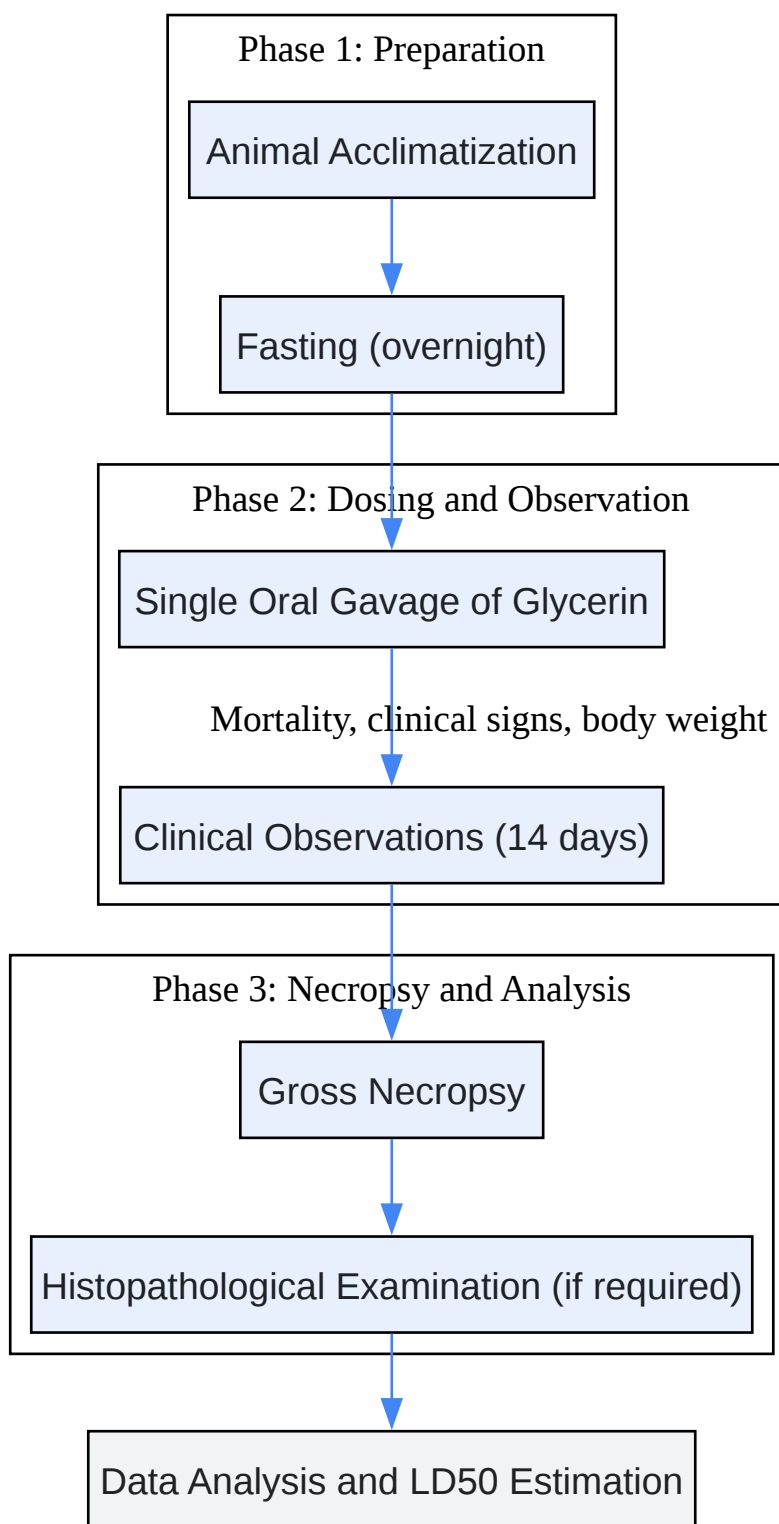
Glycerin exhibits low acute toxicity across various species and routes of administration. The following table summarizes the median lethal dose (LD50) and lethal concentration (LC50) data from multiple studies.

Table 1: Summary of Acute Toxicity Data for Glycerin

Species	Route of Administration	LD50 / LC50	Reference
Rat	Oral	12,600 mg/kg	[1][2][3]
Rat	Oral	2,530 - 27,200 g/kg	[4]
Rat	Dermal	> 10 g/kg	[1]
Rat	Dermal	> 21,900 mg/kg	[4][5]
Rat	Intraperitoneal	4,420 - 10,100 mg/kg	[4][5]
Rat	Intravenous	5,200 - 76,600 g/kg	[4]
Rat	Subcutaneous	100 mg/kg	[4][5]
Rat (mist)	Inhalation (4h)	> 2.75 mg/L	[1]
Rat (mist)	Inhalation (1h)	> 570 mg/m ³	[2][3]
Mouse	Oral	4,090 mg/kg	[2]
Mouse	Oral	4,090 - 37,763 g/kg	[4]
Mouse	Intraperitoneal	8,600 - 9,500 mg/kg	[4][5]
Mouse	Subcutaneous	91 - 10,000 mg/kg	[4][5]
Rabbit	Dermal	> 10 g/kg	[1]
Rabbit	Dermal	18,700 mg/kg	[4][5]
Rabbit	Oral	27,000 mg/kg	[4][5]
Guinea Pig	Oral	7,750 - 77,500 g/kg	[4]
Human	Oral (LDLO)	1,428 mg/kg	[4][5]

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

A typical acute oral toxicity study follows OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure), 423 (Acute Oral Toxicity – Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). The general workflow is as follows:



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General workflow for an acute oral toxicity study.

Sub-chronic Toxicity

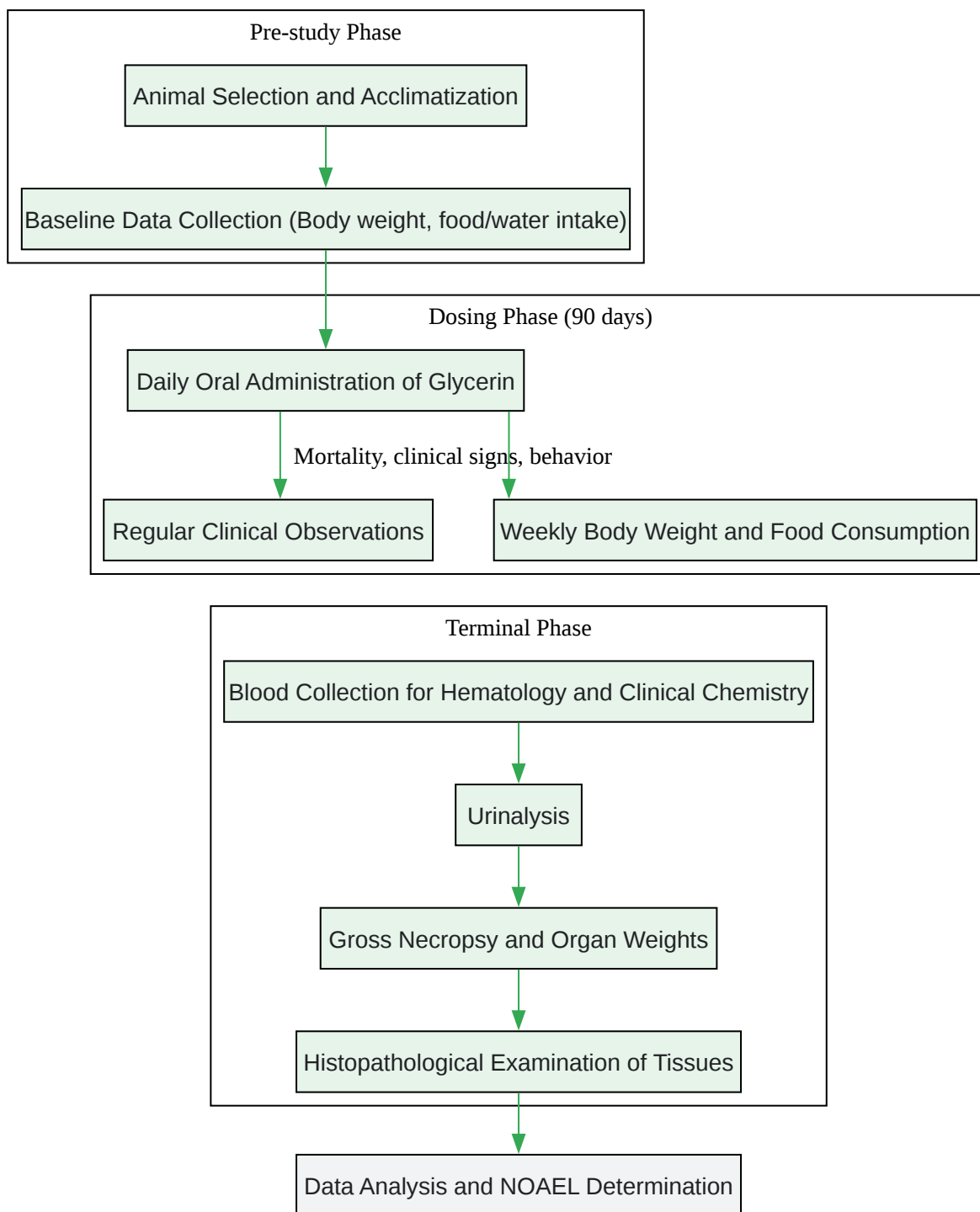
Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 28 to 90 days.^[6]

Table 2: Summary of Sub-chronic Toxicity Studies of Glycerin

Species	Duration	Route	Doses	Key Findings	Reference
Rat	90 days	Oral (in diet)	5% and 20%	No adverse effects at the low dose; slight pathological changes in the liver at the high dose.	^[7]
Human	50 days	Oral	~1.3 to ~2.2 g/kg/day	No signs of toxicity; no effects on blood and urine production. NOAEL was ≥ 2200 mg/kg/day.	^[4]
Rabbit	45 weeks	Dermal	100% glycerin on 30% of body surface	No treatment-related effects.	^[4]
Rat	13 weeks	Inhalation	0.167 mg/L (5h/day, 5 days/week)	NOAEL for inhalation.	^[4]

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study (General Guideline)

This type of study is typically conducted in accordance with OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).



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Workflow for a 90-day sub-chronic oral toxicity study.

Genotoxicity

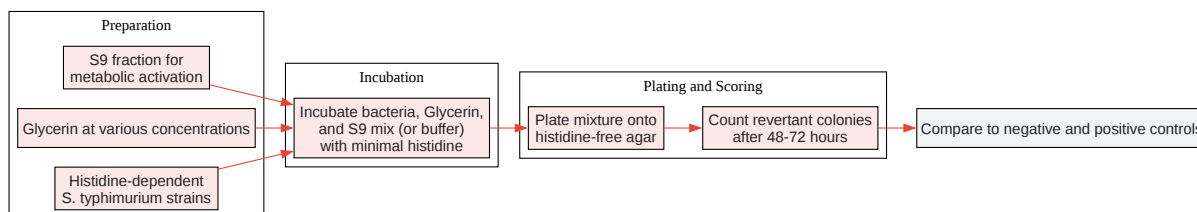
A battery of in vitro tests has been conducted to assess the genotoxic potential of Glycerin. The results consistently indicate that Glycerin is not genotoxic.[5][8]

Table 3: Summary of Genotoxicity Studies for Glycerin

Assay	Test System	Metabolic Activation (S9)	Result	Reference
Ames Test	Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538)	With and without	Negative	[8]
Chromosome Aberration Assay	Chinese Hamster Ovary (CHO) cells	With and without	Negative	[8]
Sister Chromatid Exchange Assay	Chinese Hamster Ovary (CHO) cells	With and without	Negative	[8]
Mammalian Mutagenesis Assay	Chinese Hamster Ovary (CHO) cells	With and without	Negative	[8]
Unscheduled DNA Synthesis Assay	Rat hepatocytes	Not applicable	Negative	[8]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is performed according to OECD Test Guideline 471. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow in a histidine-free medium.



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Workflow for the Ames Test.

Developmental and Reproductive Toxicity

Limited studies on developmental and reproductive toxicity suggest that Glycerin does not pose a significant risk.

Table 4: Summary of Developmental and Reproductive Toxicity of Glycerin

Species	Duration of Exposure	Route	Doses	Key Findings	Reference
CD-1 Mice	Gestation days 6-15	Gavage	12.8, 59.4, 276, and 1280 mg/kg/day	No adverse effects on dams or fetuses. NOAEL for maternal and developmental toxicity was 1280 mg/kg/day.	[5]

Based on the available data, Glycerin is not considered a reproductive or developmental toxicant at the tested doses.^[1]

Conclusion

The preliminary toxicity studies on Glycerin indicate a low order of toxicity. It has low acute toxicity via oral, dermal, and inhalation routes. Sub-chronic studies have not revealed significant adverse effects at reasonable dose levels. Furthermore, a comprehensive battery of in vitro genotoxicity tests was negative. Developmental toxicity studies in mice also showed no adverse effects. These findings suggest that Glycerin does not pose a known health risk under normal conditions of use.

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